molecular formula C17H12FN3O2 B11425695 N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11425695
M. Wt: 309.29 g/mol
InChI Key: TUYHAXDPQNIKOQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a solid compound with a white to pale yellow crystalline appearance . Its chemical formula is C14H9FN2O2 , and its CAS number is 197311-47-0 . This compound belongs to the class of oxazole derivatives.

Preparation Methods

Industrial Production Methods:: As of now, there are no specific industrial-scale production methods reported for this compound. It is primarily used in research and development rather than large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide may undergo various chemical reactions, including:

    Substitution reactions: It can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: Depending on the functional groups, it may be susceptible to oxidation or reduction.

Common Reagents and Conditions::

    Nucleophilic substitution: Reagents like amines or alkoxides can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Detailed studies are needed to ascertain the major products.

Scientific Research Applications

N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide finds applications in various scientific fields:

Mechanism of Action

The precise mechanism of action remains elusive due to limited available data. Further research is necessary to understand how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

While detailed comparisons are scarce, N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide’s uniqueness lies in its specific combination of substituents. Similar compounds may include other oxazole derivatives or related heterocyclic structures.

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H12FN3O2/c18-13-5-3-12(4-6-13)15-9-16(23-21-15)17(22)20-14-7-1-11(10-19)2-8-14/h1-8,16H,9H2,(H,20,22)

InChI Key

TUYHAXDPQNIKOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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